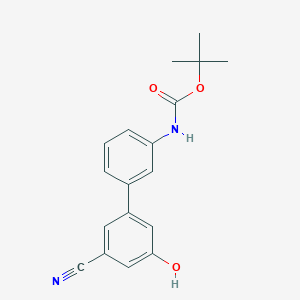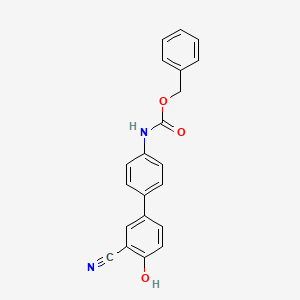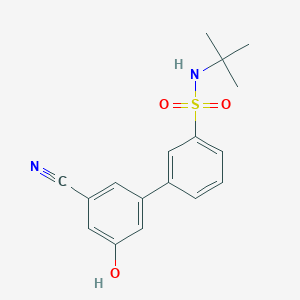
5-(4-Cbz-Aminopheny)-2-cyanophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Cbz-Aminopheny)-2-cyanophenol, 95% (5-Amino-4-cyanophenol), is an organic compound with a molecular formula of C15H14N2O2. It is a white crystalline solid that is soluble in methanol and ethanol. It is used in a wide range of applications, including pharmaceuticals, biochemistry, and analytical chemistry. 5-Amino-4-cyanophenol is an important synthetic intermediate for the synthesis of a variety of compounds, including dyes, pigments, and pharmaceuticals.
Applications De Recherche Scientifique
5-Amino-4-cyanophenol is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a wide range of compounds, including dyes, pigments, and pharmaceuticals. It is also used as a starting material in the synthesis of a variety of heterocyclic compounds. Additionally, it is used as a reagent in the synthesis of a range of organic compounds, including amines, amides, and nitriles.
Mécanisme D'action
The mechanism of action of 5-Amino-4-cyanophenol is dependent on the specific application. In the synthesis of a variety of compounds, it acts as a nucleophile, attacking electrophilic species such as carbonyl groups and halides. In the synthesis of heterocyclic compounds, it acts as an electrophile, reacting with nucleophilic species such as amines and alcohols. Additionally, it can act as a reducing agent, reducing a variety of compounds such as nitro compounds and azo compounds.
Biochemical and Physiological Effects
5-Amino-4-cyanophenol has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-Amino-4-cyanophenol in laboratory experiments is its low cost and availability. It is a relatively inexpensive compound and can be easily obtained from chemical suppliers. Additionally, it is relatively stable and can be stored for long periods of time.
The main limitation of using 5-Amino-4-cyanophenol in laboratory experiments is its reactivity. It is a highly reactive compound and must be handled with care. Additionally, it is sensitive to light and air, and must be stored in a tightly sealed container.
Orientations Futures
The potential future directions for 5-Amino-4-cyanophenol include its use in the synthesis of a variety of compounds, including dyes, pigments, and pharmaceuticals. Additionally, it could be used as a reagent in the synthesis of a range of organic compounds, including amines, amides, and nitriles. It could also be used as a reagent in the synthesis of a variety of heterocyclic compounds. Additionally, it could be used as a reducing agent in the reduction of a variety of compounds such as nitro compounds and azo compounds. Finally, it could be used as a starting material in the synthesis of a variety of other compounds.
Méthodes De Synthèse
5-Amino-4-cyanophenol can be synthesized by the reaction of 4-cyanoaniline and hydroxylamine hydrochloride in aqueous solution. This reaction is catalyzed by an acid, such as hydrochloric acid. The reaction proceeds via an aldol condensation, forming a β-hydroxyimine intermediate that is then hydrolyzed to form the desired product. The reaction is typically carried out at a temperature of 80-90°C.
Propriétés
IUPAC Name |
benzyl N-[4-(4-cyano-3-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c22-13-18-7-6-17(12-20(18)24)16-8-10-19(11-9-16)23-21(25)26-14-15-4-2-1-3-5-15/h1-12,24H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQJQYFFHNBAFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Cbz-Aminopheny)-2-cyanophenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Cyano-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6377334.png)


![3-Cyano-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377367.png)

![2-Cyano-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377380.png)
![3-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377381.png)
![2-Cyano-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377388.png)

![2-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377396.png)

![3-Cyano-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377410.png)

